{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is a complex organic compound that features a triazine ring, a piperidine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate typically involves multiple steps One common route starts with the formation of the triazine ring through the cyclization of appropriate precursorsThe final step involves the attachment of the piperidine-1-carbodithioate moiety under controlled conditions, often using reagents like phosphorus trichloride and sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or carbodithioate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate: shares similarities with other triazine-based compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N6S2 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C18H24N6S2/c1-12-6-7-14(13(2)10-12)20-17-22-15(21-16(19)23-17)11-26-18(25)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
DQTRRJPNERBADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.